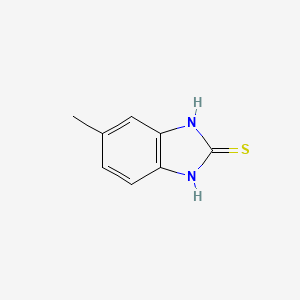

2-Mercapto-5-methylbenzimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231400. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIYBOJLSWJGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946421 | |

| Record name | 6-Methyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27231-36-3, 2360-37-4 | |

| Record name | 2-Mercapto-5-methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27231-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylbenzimidazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027231363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27231-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methylbenzimidazoline-2-thione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTF5X7GCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2-Mercapto-5-methylbenzimidazole from o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Mercapto-5-methylbenzimidazole, a key intermediate in pharmaceutical development, starting from 4-methyl-o-phenylenediamine. This document provides comprehensive experimental protocols, quantitative data, and a mechanistic overview to support research and development in medicinal chemistry and drug discovery.

Overview and Reaction Principle

The synthesis of this compound from 4-methyl-o-phenylenediamine is a well-established cyclization reaction. The most common and efficient method involves the reaction of the diamine with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521). The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes intramolecular cyclization and elimination of a molecule of hydrogen sulfide (B99878) to yield the target benzimidazolethione. An alternative route involves the use of potassium ethyl xanthate, which serves as a carbon disulfide source.

Experimental Protocols

Two primary, reliable methods for the synthesis are presented below. Method A employs carbon disulfide and potassium hydroxide, while Method B utilizes potassium ethyl xanthate.

Method A: Reaction with Carbon Disulfide and Potassium Hydroxide

This protocol is adapted from established procedures for the synthesis of analogous 2-mercaptobenzimidazoles.[1][2]

Experimental Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.3 g (0.2 mol) of potassium hydroxide in 150 mL of 95% ethanol (B145695) and 20 mL of water.

-

Addition of Reactants: To the stirred solution, add 12.2 g (0.1 mol) of 4-methyl-o-phenylenediamine. Subsequently, add 7.6 g (6.1 mL, 0.1 mol) of carbon disulfide dropwise over 30 minutes. The reaction mixture will warm up and may change color.

-

Reflux: Heat the mixture to reflux and maintain it for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Decolorization: After the reaction is complete, add 1-2 g of activated charcoal to the hot solution and continue to reflux for an additional 15 minutes to decolorize the mixture.

-

Filtration: Filter the hot reaction mixture through a fluted filter paper to remove the charcoal.

-

Precipitation: Transfer the hot filtrate to a beaker and add 200 mL of warm water (approximately 50-60 °C). Acidify the solution by slowly adding glacial acetic acid with constant stirring until the pH is approximately 6. The product will precipitate out as a crystalline solid.

-

Isolation and Purification: Cool the mixture in an ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C. The product can be further purified by recrystallization from ethanol.

Method B: Reaction with Potassium Ethyl Xanthate

This method is an adaptation of a well-documented procedure for the synthesis of the parent 2-mercaptobenzimidazole.[3]

Experimental Procedure:

-

Reaction Setup: In a 1-liter flask equipped with a reflux condenser, combine 12.2 g (0.1 mol) of 4-methyl-o-phenylenediamine, 17.6 g (0.11 mol) of potassium ethyl xanthate, 100 mL of 95% ethanol, and 15 mL of water.

-

Reflux: Heat the mixture under reflux for 3 hours.

-

Decolorization: Cautiously add 4 g of Norit (activated charcoal) to the mixture and continue to reflux for 10 minutes.

-

Filtration: Filter the hot mixture to remove the Norit.

-

Precipitation: Heat the filtrate to 60–70 °C and add 100 mL of warm tap water. With good stirring, add a solution of 8 mL of acetic acid in 17 mL of water.

-

Crystallization and Isolation: Allow the mixture to cool, then place it in a refrigerator for 3 hours to complete crystallization. Collect the product on a Büchner funnel, wash with cold water, and dry overnight at 40 °C.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Method A (CS₂/KOH) | Method B (Potassium Ethyl Xanthate) | Reference Data |

| Starting Material | 4-methyl-o-phenylenediamine | 4-methyl-o-phenylenediamine | - |

| Reagents | Carbon disulfide, Potassium hydroxide | Potassium ethyl xanthate | - |

| Solvent | 95% Ethanol/Water | 95% Ethanol/Water | - |

| Reaction Time | 3-4 hours | 3 hours | - |

| Typical Yield | >85% | 80-90% | A yield of 97.3% has been reported using sodium thiocyanate. |

| Melting Point | ~295 °C (decomposition) | ~295 °C (decomposition) | 290-293 °C[4] |

| Molecular Formula | C₈H₈N₂S | C₈H₈N₂S | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol [5] | 164.23 g/mol [5] | 164.23 g/mol [5] |

| Appearance | Pale cream to pale brown powder[6] | White to off-white solid | White solid[5] |

| Solubility | Insoluble in water[4] | Insoluble in water[4] | Insoluble in water[4] |

Visualization of Reaction Pathways and Workflows

Chemical Reaction Pathway

The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound from 4-methyl-o-phenylenediamine and carbon disulfide. The reaction proceeds via a dithiocarbamate intermediate which then cyclizes.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis, isolation, and purification of the target compound.

Caption: General experimental workflow for the synthesis of this compound.

Safety and Handling

-

4-methyl-o-phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Carbon Disulfide: Highly flammable and toxic. Work in a well-ventilated fume hood and avoid sources of ignition.

-

Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Hydrogen Sulfide: A toxic gas is evolved during the reaction. The entire procedure should be performed in a fume hood.

This technical guide provides a comprehensive overview for the synthesis of this compound. Researchers are advised to consult the cited literature and relevant safety data sheets (SDS) before undertaking any experimental work.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-5-methylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Mercapto-5-methylbenzimidazole, a heterocyclic organic compound with significant applications in various industrial and pharmaceutical fields. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of quantitative data, detailed experimental protocols for property determination, and visual representations of its mechanisms of action. The information presented herein is crucial for understanding the compound's behavior, guiding its application, and facilitating further research and development.

Core Physicochemical Properties

This compound (CAS No: 27231-36-3), also known as 5-Methyl-2-benzimidazolethiol, is a white to cream-colored powder. Its fundamental physicochemical characteristics are summarized in the tables below. These properties are critical in determining its solubility, absorption, distribution, and reactivity.

Identification and General Properties

| Property | Value |

| Molecular Formula | C₈H₈N₂S |

| Molecular Weight | 164.23 g/mol |

| Appearance | White to cream powder |

| CAS Number | 27231-36-3 |

Thermodynamic Properties

| Property | Value |

| Melting Point | 290-293 °C |

| Boiling Point | 282.5 °C at 760 mmHg |

| Flash Point | 124.6 °C |

Acidity and Solubility

| Property | Value |

| pKa | 10.60 ± 0.30 (Predicted) |

| Water Solubility | Insoluble |

Partition Coefficient and Other Descriptors

| Property | Value |

| LogP (Predicted) | 2.16 |

| Vapor Pressure | 0.00335 mmHg at 25°C |

| Density (estimate) | 1.32 g/cm³ |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of 4-methyl-o-phenylenediamine with carbon disulfide.

Procedure:

-

A mixture of 4-methyl-o-phenylenediamine, potassium hydroxide, and carbon disulfide is prepared in a suitable solvent, typically 95% ethanol (B145695) and water.

-

The reaction mixture is heated under reflux for several hours (e.g., 3 hours).

-

After reflux, the solution is treated with activated charcoal to remove impurities and then filtered.

-

The filtrate is heated, and warm water is added, followed by acidification with a weak acid, such as acetic acid, with vigorous stirring.

-

The product, this compound, precipitates as crystals.

-

The mixture is cooled to ensure complete crystallization.

-

The crystalline product is collected by filtration, washed with water, and dried.

Determination of Melting Point (Capillary Method)

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Determination of pKa (Potentiometric Titration)

Due to its poor water solubility, the pKa of this compound is often determined in a co-solvent system and extrapolated to aqueous conditions.

Apparatus: Potentiometer with a pH electrode, burette, magnetic stirrer.

Procedure:

-

A known concentration of this compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol-water).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[1][2][3][4]

Apparatus: Conical flasks with stoppers, constant temperature shaker bath, analytical balance, filtration apparatus, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a conical flask.

-

The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C or 37 °C).

-

The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

Mechanisms of Action and Logical Relationships

This compound and its derivatives exhibit notable biological and chemical activities. The following diagrams illustrate the proposed mechanisms for its fungicidal action and its role as a corrosion inhibitor.

Fungicidal Mechanism of Action

Benzimidazole fungicides, a class to which this compound belongs, primarily act by disrupting microtubule assembly in fungal cells.[5][6][7][8][9] This interference with a critical cellular process leads to the inhibition of mitosis and ultimately cell death.

Caption: Fungicidal action via inhibition of tubulin polymerization.

Corrosion Inhibition Mechanism

As a corrosion inhibitor, this compound functions by adsorbing onto the metal surface, forming a protective barrier that prevents contact with corrosive agents.[10][11][12] The presence of heteroatoms (N and S) in its structure facilitates strong adsorption.

Caption: Corrosion inhibition through protective film formation.

Conclusion

This technical guide has consolidated the essential physicochemical properties of this compound, provided standardized experimental protocols for their determination, and visualized its key mechanisms of action. The presented data and methodologies are fundamental for any scientific investigation or application development involving this versatile compound. It is anticipated that this guide will serve as a valuable resource for the scientific community, fostering a deeper understanding and promoting innovative applications of this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole Fungicides: Mechanism of Action and Biological Impact | Annual Reviews [annualreviews.org]

- 7. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. documentserver.uhasselt.be [documentserver.uhasselt.be]

- 11. Item - Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061 - RMIT University - Figshare [research-repository.rmit.edu.au]

- 12. nbinno.com [nbinno.com]

2-Mercapto-5-methylbenzimidazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercapto-5-methylbenzimidazole, a heterocyclic compound of interest in various scientific domains. This document consolidates its chemical and physical properties, detailed synthesis protocols, and insights into its biological activities, presented in a format tailored for research and development professionals.

Chemical Identity and Properties

This compound, also known as 5-Methyl-2-benzimidazolethiol, is a benzimidazole (B57391) derivative. Its core structure is a fusion of benzene (B151609) and imidazole (B134444) rings with a methyl group at the 5th position and a thiol group at the 2nd position.

CAS Number: 27231-36-3[1]

Molecular Formula: C₈H₈N₂S[1]

Molecular Weight: 164.23 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |

| Melting Point | 290-293 °C (decomposes) | [2] |

| Boiling Point | 282.5 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Solubility | Insoluble in water | [2] |

| pKa | 10.60 ± 0.30 (Predicted) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-methyl-o-phenylenediamine with a source of a thiocarbonyl group. A general and effective method involves the reaction with N-aminorhodanine.

Experimental Protocol: Synthesis via N-aminorhodanine

This protocol is adapted from a general procedure for the synthesis of 2-mercaptobenzimidazole (B194830) derivatives.

Materials:

-

4-methyl-o-phenylenediamine

-

N-aminorhodanine

-

Xylene

-

Aqueous alcohol

-

Charcoal

Procedure:

-

A mixture of 4-methyl-o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in 50 ml of xylene is heated for 5 hours.

-

The resulting residue is filtered.

-

The filtered residue is then crystallized from aqueous alcohol with charcoal.

-

The solid obtained is further recrystallized from ethanol to yield this compound.

Expected Yield: 83%

The following diagram illustrates the synthesis workflow.

Biological Activity and Experimental Assessment

Derivatives of 2-mercaptobenzimidazole are known to exhibit a range of biological activities, including antibacterial and antifungal properties. This compound has been identified as a skin sensitizer (B1316253) and has shown effects on cytochrome P450 (CYP) enzymes.

Experimental Protocol: In Vitro Antibacterial Activity Assessment (Disc Diffusion Method)

This protocol provides a general framework for assessing the antibacterial activity of benzimidazole derivatives.

Materials:

-

Synthesized this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar (B569324) and broth (e.g., Mueller-Hinton)

-

Sterile filter paper discs

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile swabs and Petri dishes

-

Incubator

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in DMSO.

-

Disc Preparation: Impregnate sterile filter paper discs with a known concentration of the test compound solution. A solvent control disc (DMSO only) and a positive control disc (standard antibiotic) should also be prepared.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates using a sterile swab.

-

Disc Placement: Place the impregnated discs on the surface of the inoculated agar plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition around each disc in millimeters.

The following diagram outlines the experimental workflow for antibacterial activity testing.

Summary of Spectral Data

Characterization of this compound is typically performed using various spectroscopic techniques. A summary of expected spectral data is provided in Table 2.

Table 2: Spectral Data for this compound

| Technique | Key Signals/Peaks |

| ¹H NMR | Signals corresponding to the methyl protons and aromatic protons. |

| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons, and the thiocarbonyl carbon. |

| IR | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=N, and C=S stretching vibrations. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound. |

Applications and Future Directions

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its demonstrated biological activities warrant further investigation, particularly in the development of novel antimicrobial agents and in understanding its interactions with metabolic enzymes. Future research could focus on structure-activity relationship (SAR) studies to optimize its biological profile and reduce potential toxicity.

References

In-Depth Technical Guide: Solubility of 2-Mercapto-5-methylbenzimidazole

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Mercapto-5-methylbenzimidazole. Due to the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this guide presents detailed quantitative data for the structurally analogous compound, 2-mercaptobenzimidazole (B194830), as a close proxy. The structural similarity, with the only difference being a methyl group on the benzene (B151609) ring, suggests that the solubility behavior will be comparable. This guide also outlines a detailed experimental protocol for determining solubility and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is sparse, with most sources describing it as "insoluble in water"[1][2], extensive data is available for the parent compound, 2-mercaptobenzimidazole. This data, obtained using the isothermal saturation method, provides valuable insights into the expected solubility of this compound in a range of common organic solvents at various temperatures.

The following table summarizes the mole fraction solubility (x) of 2-mercaptobenzimidazole in twelve different organic solvents at temperatures ranging from 278.15 K to 318.15 K.

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Acetone | 2-Butanone | Ethyl Acetate | Acetonitrile | Toluene | Cyclohexane | 1,4-Dioxane |

| 278.15 | 0.0153 | 0.0104 | 0.0075 | 0.0053 | 0.0061 | 0.0245 | 0.0198 | 0.0048 | 0.0041 | 0.0006 | 0.0003 | 0.0287 |

| 283.15 | 0.0179 | 0.0123 | 0.0089 | 0.0063 | 0.0073 | 0.0283 | 0.0231 | 0.0058 | 0.0049 | 0.0007 | 0.0004 | 0.0332 |

| 288.15 | 0.0208 | 0.0145 | 0.0105 | 0.0074 | 0.0086 | 0.0326 | 0.0268 | 0.0069 | 0.0058 | 0.0009 | 0.0005 | 0.0383 |

| 293.15 | 0.0241 | 0.0170 | 0.0124 | 0.0087 | 0.0102 | 0.0375 | 0.0310 | 0.0082 | 0.0069 | 0.0011 | 0.0006 | 0.0441 |

| 298.15 | 0.0279 | 0.0199 | 0.0146 | 0.0103 | 0.0120 | 0.0431 | 0.0358 | 0.0097 | 0.0082 | 0.0013 | 0.0007 | 0.0507 |

| 303.15 | 0.0322 | 0.0232 | 0.0171 | 0.0121 | 0.0141 | 0.0493 | 0.0412 | 0.0115 | 0.0097 | 0.0016 | 0.0008 | 0.0581 |

| 308.15 | 0.0371 | 0.0270 | 0.0200 | 0.0142 | 0.0165 | 0.0563 | 0.0473 | 0.0136 | 0.0115 | 0.0020 | 0.0010 | 0.0665 |

| 313.15 | 0.0426 | 0.0313 | 0.0233 | 0.0166 | 0.0193 | 0.0642 | 0.0541 | 0.0160 | 0.0136 | 0.0024 | 0.0012 | 0.0759 |

| 318.15 | 0.0488 | 0.0362 | 0.0271 | 0.0194 | 0.0225 | 0.0730 | 0.0617 | 0.0188 | 0.0160 | 0.0029 | 0.0014 | 0.0865 |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the isothermal saturation method (a form of the shake-flask method), which is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Jacketed glass vessel or multiple sealed vials

-

Thermostatic water bath with precise temperature control

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid this compound to a known mass or volume of the selected solvent in the jacketed glass vessel or individual vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vessel/vials and place them in the thermostatically controlled water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After the equilibration period, stop the stirring and allow the undissolved solid to settle for a sufficient amount of time (e.g., 2-4 hours) while maintaining the constant temperature. Carefully withdraw a sample from the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Analysis:

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the remaining solid solute is weighed. The solubility can be calculated from the mass of the solute and the volume of the solvent.

-

HPLC/UV-Vis Analysis: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound in the saturated solution.

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L, or mole fraction) based on the concentration determined in the analysis step.

-

Temperature Variation: Repeat the entire procedure at different temperatures to determine the temperature dependence of the solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Biological Activity Context

While a specific signaling pathway for this compound is not well-defined in the current literature, the broader class of mercaptobenzimidazoles is known to exhibit a wide range of biological activities. These activities are often attributed to the ability of the benzimidazole (B57391) scaffold to interact with various biological targets. Research has shown that derivatives of 2-mercaptobenzimidazole can act as inhibitors of enzymes such as α-glucosidase. The general mechanism often involves the binding of the molecule to the active site of the enzyme, thereby blocking its function.

The following diagram illustrates a generalized logical relationship for the potential mechanism of action of a mercaptobenzimidazole derivative as an enzyme inhibitor.

References

Spectroscopic Profile of 2-Mercapto-5-methylbenzimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Mercapto-5-methylbenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various analytical studies to provide a consolidated reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms within the molecule. The following data was reported in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.03 | Singlet | - | NH |

| 7.05 | Doublet | JBX = 1.7 | H-4 |

| 6.83 | Doublet of Doublets | JAB = 8.3, JBX = 1.7 | H-6 |

| 6.43 | Doublet | JAB = 8.3 | H-7 |

| 2.21 | Singlet | - | CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. The data was acquired in DMSO-d₆.[1]

| Chemical Shift (δ) ppm | Assignment |

| 168.12 | C=S (C-2) |

| 132.95 | C-5 |

| 131.92 | C-7a |

| 130.69 | C-3a |

| 123.49 | C-6 |

| 109.99 | C-4 |

| 109.50 | C-7 |

| 21.31 | CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. While a detailed numerical peak list is not consistently published, the characteristic absorption bands have been reported.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | N-H | Stretching |

| ~3000 | C-H (aromatic) | Stretching |

| ~2920 | C-H (aliphatic) | Stretching |

| ~2570 | S-H | Stretching (thiol tautomer) |

| ~1620 | C=N | Stretching |

| ~1500 | C=C (aromatic) | Stretching |

| ~1315 | C=S | Stretching (thione tautomer) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 164.04082 | 164.0408 |

Electron Ionization Mass Spectrometry (EI-MS)

The PubChem database lists the following major peaks in the mass spectrum of this compound.[2]

| m/z | Relative Intensity |

| 164 | Base Peak |

| 163 | |

| 106 | |

| 101 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization for HRMS or electron ionization for EI-MS).

-

Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Data Acquisition and Analysis Workflow

The logical flow for obtaining and interpreting the spectroscopic data for this compound can be visualized as follows:

References

A Technical Guide to the Biological Activities of Substituted Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole (B57391) scaffold, a bicyclic molecule formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to readily interact with a variety of biopolymers, making it a versatile pharmacophore for drug design.[3][4][5] First synthesized in 1872, the therapeutic potential of benzimidazole derivatives has been extensively explored, leading to their development as potent agents for a wide range of medical applications.[2][6] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), and antiviral properties.[2][5][6] This technical guide provides an in-depth overview of the key biological activities of substituted benzimidazole derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activities

Benzimidazole derivatives have emerged as a significant class of anticancer agents due to their ability to target multiple pathways involved in cancer progression.[3][7][8] Their mechanisms of action are diverse, ranging from the disruption of cellular structures to the inhibition of critical signaling cascades.[4][7][9]

Mechanisms of Action

-

Tubulin Polymerization Inhibition: One of the most well-established anticancer mechanisms for benzimidazole derivatives is the inhibition of microtubule formation.[8] By binding to tubulin, these compounds disrupt microtubule dynamics, which is essential for mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][8][9] Mebendazole, a well-known anthelmintic drug, exhibits potent anticancer effects by preventing microtubule assembly in various cancer models, including melanoma and lung cancer.[8]

-

Kinase Inhibition: Many benzimidazole derivatives function as kinase inhibitors, targeting enzymes that are often overactive in cancer cells.[10][11][12] They can act as ATP-competitive inhibitors, blocking the signaling pathways responsible for cell proliferation and survival.[10][13] Key targets include:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, particularly VEGFR-2, these compounds can block angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, thereby stunting tumor growth.[14]

-

EGFR (Epidermal Growth Factor Receptor): Inhibition of the EGFR signaling pathway, which is crucial for cell growth and differentiation, is another key strategy.[8][13] Overexpression of EGFR is common in many aggressive cancers.

-

Other Kinases: Derivatives have also been shown to inhibit BRAF, a protein implicated in melanoma, and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[8][15]

-

-

Topoisomerase Inhibition and DNA Intercalation: Certain derivatives can interfere with DNA replication and repair. They act as topoisomerase inhibitors, preventing the unwinding of DNA required for replication, or as DNA intercalating agents, inserting themselves into the DNA structure to disrupt its function.[3] For example, the benzimidazole-acridine derivative, compound 8I, functions as a Topoisomerase I inhibitor and promotes cell death in leukemia cells.[3]

-

Induction of Apoptosis: Benzimidazole derivatives can trigger cancer cell death through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[8] This can be a direct effect or a downstream consequence of other actions like cell cycle arrest or DNA damage.[3][9]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of various substituted benzimidazole derivatives have been quantified against numerous human cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy.

| Compound/Derivative Series | Cancer Cell Line | IC50 Value | Reference |

| Tetracyclic Benzimidazole (3a) | Breast (T47D) | 1.34 µM | [16] |

| Tetracyclic Benzimidazole (3d) | Lung (NCl H-522) | 4.76 µM | [16] |

| Benzimidazole-Oxadiazole (4r) | Lung (A549) | 0.3 µM | [14] |

| Benzimidazole-Oxadiazole (4r) | Breast (MCF-7) | 0.5 µM | [14] |

| Benzimidazole-Oxadiazole (4s) | Pancreas (PANC-1) | 6.7 µM | [14] |

| Benzimidazole-Triazole (9e) | Lung (A-549) | 20.18 ± 0.90 µM | [17] |

| Benzimidazole-Triazole (9b) | Breast (MCF-7) | 28.29 ± 2.32 µM | [17] |

| Benzimidazole-Triazole (14e) | Lung (A-549) | 21.26 ± 0.83 µM | [17] |

| Benzimidazole Derivative (6b) | Colon (HCT-116) | 0.06 ± 0.001 µg/mL | [18] |

| Benzimidazole Derivative (6c) | Breast (MCF-7) | 0.1 ± 0.02 µg/mL | [18] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzimidazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, converting the yellow MTT to a dark blue formazan (B1609692) precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualization of Signaling Pathways

References

- 1. srrjournals.com [srrjournals.com]

- 2. ijsart.com [ijsart.com]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isca.me [isca.me]

- 7. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrevlett.com [chemrevlett.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]

- 18. In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds | Semantic Scholar [semanticscholar.org]

potential applications of 2-Mercapto-5-methylbenzimidazole in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Mercapto-5-methylbenzimidazole

Introduction

This compound, a heterocyclic compound featuring a benzimidazole (B57391) core substituted with a methyl group at the 5-position and a thiol group at the 2-position, has garnered significant attention in the field of medicinal chemistry. The benzimidazole scaffold is considered a "privileged" structure, as it is a common feature in a multitude of biologically active compounds and approved drugs.[1][2] The presence of the reactive thiol group provides a versatile handle for synthetic modifications, allowing for the creation of extensive derivative libraries with diverse pharmacological profiles.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives for researchers, scientists, and drug development professionals.

Synthesis of this compound

The parent compound, this compound, is typically synthesized through the condensation reaction of 4-methyl-o-phenylenediamine with carbon disulfide. This reaction is often carried out in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent.

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of 2-mercaptobenzimidazoles is as follows:

-

A solution of potassium hydroxide (0.12 mol) is prepared in a mixture of ethanol (B145695) (100 mL) and water (20 mL).

-

To this solution, 4-methyl-o-phenylenediamine (0.1 mol) is added and the mixture is stirred until the diamine dissolves.

-

Carbon disulfide (0.12 mol) is then added dropwise to the reaction mixture over a period of 30 minutes, keeping the temperature below 40°C.

-

After the addition is complete, the mixture is heated to reflux for 3 hours.

-

The reaction mixture is then cooled, and a solution of charcoal (1.15 g) is added cautiously. The mixture is heated at reflux for an additional 10 minutes.

-

The hot solution is filtered to remove the charcoal. The filtrate is heated to 60-70°C, and warm water (100 mL) is added.

-

The solution is then acidified with dilute acetic acid with vigorous stirring.

-

The resulting white crystalline product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Medicinal Chemistry Applications

The this compound scaffold has been explored for a wide range of therapeutic applications, primarily by modifying the thiol group to generate various S-substituted derivatives.

Anticancer Activity

Derivatives of 2-mercaptobenzimidazole (B194830) have shown significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2][3] The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival, such as EGFR tyrosine kinase.[4]

Data Presentation: Cytotoxic Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |

| 14c | MDA-MB-231 (Breast) | 24.78 ± 1.02 | Raloxifene | 26.73 | [5] |

| 20 | HCT-116 (Colorectal) | 8 µg/ml | - | - | [6] |

| 23 | HCT-116 (Colorectal) | 7 µg/ml | - | - | [6] |

| 26 | HCT-116 (Colorectal) | Significant Activity | 5-Fluorouracil | - | [7] |

Note: Direct IC50 values for this compound itself are not consistently reported; the focus is on its derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and a standard drug (e.g., Raloxifene) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[5]

Visualization: Logical Workflow for Anticancer Drug Screening

Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.

Antimicrobial Activity

Derivatives of 2-mercaptobenzimidazole are well-documented for their broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Derivatives

| Compound Series | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 5a-j, 6a-j | S. aureus | 2 - 16 | C. albicans | 2 - 8 | [8] |

| 5a-j, 6a-j | E. coli | 2 - 16 | A. fumigatus | 2 - 8 | [8] |

| ZR1-ZR8 | S. aureus | Good Activity | C. albicans | Excellent Activity | |

| 8 | P. aeruginosa | 2.41 (µM/ml) | A. niger | 1.20 (µM/ml) | [6] |

| 25 | - | - | C. albicans | 1.46 (µM/ml) | [6] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific turbidity, typically corresponding to 0.5 McFarland standard.

-

Serial Dilution: The test compounds and standard drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (medium with inoculum) and a negative control (medium only) are included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[7]

Visualization: Structure-Activity Relationship for Antimicrobial Activity

Caption: Key structural modifications influencing the antimicrobial activity of the scaffold.

Anti-inflammatory Activity

Several derivatives of 2-mercaptobenzimidazole have demonstrated significant anti-inflammatory properties.[10][11] The proposed mechanisms include the inhibition of inflammatory enzymes like cyclooxygenase (COX) and 15-lipoxygenase (15-LOX), as well as the suppression of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]

Data Presentation: Anti-inflammatory Activity of Derivatives

| Compound ID | Model | Dose | % Inhibition of Edema | Standard | % Inhibition | Reference |

| MBAA5 | Carrageenan-induced paw edema | - | Attenuated cytokines | Celecoxib | - | [11] |

| MBNHYD | Carrageenan-induced paw edema | 20 mg/kg | Comparable to Ibuprofen | Ibuprofen (20 mg/kg) | Significant | [12] |

| Derivatives 1-4 | Egg albumin-induced paw edema | - | Weak activity | Diclofenac (10 mg/kg) | - | [13] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

-

Animal Grouping: Wistar rats are divided into several groups: a control group, a standard drug group (e.g., Ibuprofen, 20 mg/kg), and test groups receiving different doses of the synthesized compounds.

-

Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle (e.g., DMSO).

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the test group.[12]

Visualization: Signaling Pathway of Inflammation Inhibition

Caption: Inhibition of key inflammatory pathways by 2-mercaptobenzimidazole derivatives.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease, such as α-amylase (relevant to type II diabetes) and tyrosinase (relevant to hyperpigmentation).

Data Presentation: Enzyme Inhibitory Activity

| Compound ID | Target Enzyme | IC50 | Standard | IC50 | Reference |

| 11 | α-Amylase | 0.90 ± 0.05 µM | Acarbose | 1.70 ± 0.10 µM | [14] |

| 2 | α-Amylase | 1.30 ± 0.05 µM | Acarbose | 1.70 ± 0.10 µM | [14] |

| 5-M-2-MB * | Tyrosinase | 60 ± 2 nM | - | - | [15] |

*5-Methoxy-2-mercaptobenzimidazole, a closely related analogue.

Experimental Protocol: α-Amylase Inhibition Assay

-

Reaction Mixture: A mixture containing the α-amylase enzyme solution and the test compound at various concentrations is pre-incubated for 10 minutes at 37°C.

-

Substrate Addition: A starch solution (1%) is added to the mixture to start the enzymatic reaction. The mixture is incubated for another 15 minutes at 37°C.

-

Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNS) color reagent.

-

Color Development: The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

-

Absorbance Reading: The mixture is cooled to room temperature, diluted with distilled water, and the absorbance is measured at 540 nm. Acarbose is used as the standard inhibitor.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[14]

Conclusion and Future Perspectives

This compound and its analogues represent a highly versatile and promising scaffold in medicinal chemistry. The ease of synthetic modification at the thiol position allows for the generation of diverse chemical entities with a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The data summarized herein highlight the significant potential of these compounds as leads for novel therapeutic agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, elucidating detailed mechanisms of action through advanced molecular and cellular studies, and evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates. The continued exploration of this privileged scaffold is poised to yield new and effective drugs for a variety of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of 2-Mercaptobenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its various derivatives, 2-mercaptobenzimidazole (B194830) (2-MBI) and its analogues have garnered significant attention for their diverse biological activities, including potent antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has spurred the search for novel antioxidant agents. 2-Mercaptobenzimidazole derivatives have emerged as a promising class of compounds in this regard, demonstrating significant free radical scavenging and cytoprotective effects.

This technical guide provides an in-depth overview of the antioxidant properties of 2-mercaptobenzimidazole derivatives. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative antioxidant activity data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Data Presentation: Antioxidant Activity of 2-Mercaptobenzimidazole Derivatives

The antioxidant capacity of 2-mercaptobenzimidazole derivatives is primarily evaluated through in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, with lower values indicating higher antioxidant potency. The following tables summarize the reported IC50 values for various 2-MBI derivatives in commonly used antioxidant assays.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound/Derivative | Substituent(s) | IC50 (µM) | Reference |

| Hydrazone Derivative 13 | N-acylhydrazone | 131.50 | [1] |

| Hydrazone Derivative 42 | Hydrazone | 27.21 (µg/mL) | |

| Hydrazone Derivative 36 | Hydrazone | 27.90 (µg/mL) | |

| Hydrazone Derivative 23 | Hydrazone | 28.10 (µg/mL) | |

| Hydrazone Derivative 35 | Hydrazone | 45.60 (µg/mL) | |

| Ascorbic Acid (Standard) | - | 60.15 (µg/mL) |

Table 2: H₂O₂ (Hydrogen Peroxide) Scavenging Activity

| Compound/Derivative | Substituent(s) | IC50 (µg/mL) | Reference |

| Hydrazone Derivative 38 | Hydrazone | 51.45 | |

| Hydrazone Derivative 15 | Hydrazone | 53.50 | |

| Hydrazone Derivative 42 | Hydrazone | 60.42 | |

| Gallic Acid (Standard) | - | 60.67 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-mercaptobenzimidazole derivatives and the key in vitro antioxidant assays used to evaluate their activity.

Synthesis of 2-Mercaptobenzimidazole Hydrazone Derivatives

A general multi-step synthesis for novel hydrazone derivatives of 2-mercaptobenzimidazole is as follows:

-

S-alkylation of 2-Mercaptobenzimidazole: 2-Mercaptobenzimidazole is refluxed with an alkyl halide (e.g., bromoethane) in a basic medium (e.g., potassium hydroxide (B78521) in ethanol) for approximately 10 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). After filtration, the solvent is evaporated to yield the 2-alkylthio-benzimidazole derivative.[2]

-

N-alkylation: The 2-alkylthio-benzimidazole is then refluxed with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a weak base (e.g., anhydrous potassium carbonate) in a suitable solvent like dimethylformamide (DMF) for about 15 hours. The resulting ester, ethyl 2-(2-(alkylthio)benzimidazolyl)acetate, is then isolated.[2]

-

Hydrazinolysis: The ester is subsequently refluxed with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) for approximately 10 hours. The product, 2-((alkylthio)benzimidazolyl)acetohydrazide, is precipitated in ice-cold water and collected.[2]

-

Formation of Hydrazone: The acetohydrazide is then condensed with various aromatic aldehydes in a suitable solvent like ethanol, with a catalytic amount of acid (e.g., acetic acid), under reflux to yield the final hydrazone derivatives. The reaction progress is monitored by TLC. Upon completion, the product can be precipitated in ice-cold water, filtered, and dried.[3]

Note: Specific reaction conditions, solvents, and purification methods may vary depending on the specific derivative being synthesized.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Samples: Dissolve the synthesized 2-mercaptobenzimidazole derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions. From these, prepare a series of dilutions to be tested.

-

Assay Procedure:

-

In a 96-well plate or spectrophotometer cuvettes, add a specific volume of the test sample dilutions.

-

Add the DPPH working solution to each well/cuvette.

-

Include a control containing the solvent and the DPPH solution.

-

Incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay measures the ability of a compound to scavenge hydrogen peroxide, a non-radical reactive oxygen species.

-

Preparation of H₂O₂ Solution: Prepare a solution of hydrogen peroxide (e.g., 40 mM) in a phosphate (B84403) buffer (e.g., pH 7.4).

-

Preparation of Test Samples: Prepare solutions of the test compounds and a standard (e.g., gallic acid) in a suitable solvent.

-

Assay Procedure:

-

Add a specific volume of the test sample to the hydrogen peroxide solution.

-

A blank solution containing the phosphate buffer without hydrogen peroxide is also prepared.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

-

-

Measurement: Determine the absorbance of the hydrogen peroxide solution at a specific wavelength (typically around 230 nm) against the blank.

-

Calculation of Scavenging Activity: The percentage of hydrogen peroxide scavenged is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (H₂O₂ solution without the test compound) and A_sample is the absorbance in the presence of the test sample.

-

IC50 Determination: The IC50 value is determined graphically as the concentration of the test compound that scavenges 50% of the hydrogen peroxide.

Mandatory Visualizations

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The Keap1-Nrf2 pathway is a critical regulator of this response.

Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant response.

Experimental Workflow: DPPH Radical Scavenging Assay

The following diagram illustrates the typical workflow for determining the antioxidant activity of 2-mercaptobenzimidazole derivatives using the DPPH assay.

Caption: Workflow of the DPPH radical scavenging assay.

Logical Relationship: Synthesis of 2-Mercaptobenzimidazole Hydrazones

This diagram outlines the key steps in the synthesis of hydrazone derivatives starting from 2-mercaptobenzimidazole.

Caption: General synthesis scheme for 2-mercaptobenzimidazole hydrazones.

Conclusion

2-Mercaptobenzimidazole derivatives represent a versatile and promising class of antioxidant agents. The quantitative data presented in this guide highlight their potential for effective free radical scavenging. The detailed experimental protocols provide a foundation for researchers to synthesize and evaluate novel analogues, facilitating further exploration of their structure-activity relationships. The visualization of the Keap1-Nrf2 pathway offers insight into a potential mechanism of action beyond direct scavenging, suggesting that these compounds may also modulate endogenous antioxidant defenses. This technical guide serves as a valuable resource to support ongoing research and development efforts in the discovery of new and potent antioxidants based on the 2-mercaptobenzimidazole scaffold.

References

- 1. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]

- 3. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on 2-Mercapto-5-methylbenzimidazole as a Corrosion Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corrosion remains a critical challenge in numerous industrial and scientific applications, leading to material degradation and significant economic losses. Organic heterocyclic compounds are at the forefront of corrosion inhibition research due to their efficacy and versatile mechanisms. This technical guide provides a comprehensive overview of 2-Mercapto-5-methylbenzimidazole (MMB), also documented in literature as 2M5MBI, as a potent corrosion inhibitor. We delve into its mechanism of action, supported by quantum chemical studies, and detail the standard experimental protocols used for its evaluation. Through structured data, detailed methodologies, and visual diagrams, this document serves as a vital resource for professionals engaged in materials science, electrochemistry, and asset integrity management.

Introduction to Corrosion Inhibition

Corrosion is the natural electrochemical process of a refined metal converting into a more chemically stable form, such as its oxide, hydroxide, or sulfide. This process leads to the deterioration of the material and its properties. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.[1][2] The majority of effective inhibitors are organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with multiple bonds, which facilitate their adsorption onto the metal surface.[3][4][5]

This compound (MMB): An Overview

This compound belongs to the mercaptobenzimidazole family of compounds, which are well-regarded for their corrosion inhibition properties, particularly for metals like steel and copper in acidic media.[6][7][8][9][10][11] The MMB molecule possesses a benzimidazole (B57391) ring, a thiol/thione group, and a methyl group. These structural features play a crucial role in its ability to protect metal surfaces.

The MMB molecule exists in two tautomeric forms: the thiol and the thione.[6][11] Quantum chemical studies and experimental evidence suggest that the thione form is more stable and exhibits stronger adsorption characteristics on metal surfaces.[6][11] The presence of nitrogen and sulfur heteroatoms, with their lone pairs of electrons, and the π-electrons in the benzene (B151609) ring are key to its interaction with vacant d-orbitals of metals, forming a protective adsorbed film.[5][8]

Mechanism of Corrosion Inhibition

The primary mechanism by which MMB inhibits corrosion is through adsorption onto the metal surface, creating a barrier that isolates the metal from the corrosive environment.[1][2] This process involves several interactions:

-

Physisorption: Electrostatic interaction between the charged metal surface and charged MMB molecules.

-

Chemisorption: Coordinate-type bond formation between the lone pair electrons of the sulfur and nitrogen heteroatoms and the vacant d-orbitals of the metal atoms.[8][12] This charge sharing or transfer results in a more stable and robust protective layer.

-

π-Electron Interaction: The π-electrons of the benzimidazole ring can also interact with the metal surface.

The adsorbed MMB molecules form a protective film that acts as a physical barrier, blocking both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[7][9][10] Therefore, MMB is generally classified as a mixed-type inhibitor.[7][9][10] The adsorption process typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface.[7][9][10][12][13]

Data Presentation: Performance Evaluation

Quantum chemical calculations using Density Functional Theory (DFT) are instrumental in elucidating the relationship between a molecule's electronic structure and its inhibition efficiency.[4][14][15][16] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO) are correlated with inhibitor performance. A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, while a lower ELUMO suggests a higher capacity to accept electrons from the metal. A small energy gap generally implies higher reactivity and thus better inhibition efficiency.

An electrochemical and theoretical study compared MMB (2M5MBI) with similar molecules.[7][14][15] The experimentally determined order of inhibition efficiency (IE) was: 2-mercaptoimidazole (2MI) > 2-mercaptobenzimidazole (B194830) (2MBI) > this compound (2M5MBI) > 2-mercapto-5-nitrobenzimidazole (B1230712) (2M5NBI) [7][14][15]

This trend is supported by quantum chemical parameters, summarized below.

Table 1: Quantum Chemical Parameters and Inhibition Efficiency Trend

| Inhibitor Molecule | Abbreviation | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Experimental Inhibition Efficiency (IE) Rank |

| 2-mercaptoimidazole | 2MI | -5.99 | -1.18 | 4.81 | 1 |

| 2-mercaptobenzimidazole | 2MBI | -6.14 | -1.55 | 4.59 | 2 |

| This compound | 2M5MBI | -6.02 | -1.42 | 4.60 | 3 |

| 2-mercapto-5-nitrobenzimidazole | 2M5NBI | -6.83 | -2.85 | 3.98 | 4 |

Data sourced from theoretical studies.[14][15] The ranking indicates that while MMB is an effective inhibitor, the presence of the methyl group makes it slightly less efficient than its non-methylated counterpart (2MBI), contrary to the expectation that electron-donating groups always enhance inhibition. This highlights that factors beyond simple electron donation, such as molecular size and steric hindrance, also play a significant role.[14][15]

Key Experimental Protocols

The evaluation of a corrosion inhibitor's performance relies on standardized experimental techniques. The three primary methods are Weight Loss, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).

Experimental Protocol: Weight Loss Method

The weight loss, or gravimetric, method is a simple and direct technique for determining the average corrosion rate over a period of time.[17][18][19]

-